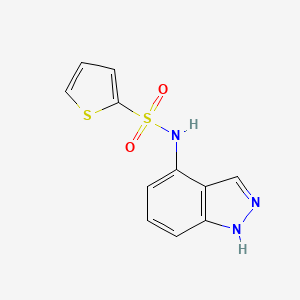

N-(1H-indazol-4-yl)thiophene-2-sulfonamide

Description

N-(1H-Indazol-4-yl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene-2-sulfonamide moiety attached to the 4-position of the indazole ring.

Properties

IUPAC Name |

N-(1H-indazol-4-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2S2/c15-18(16,11-5-2-6-17-11)14-10-4-1-3-9-8(10)7-12-13-9/h1-7,14H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMZJKFDVCADOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1)NS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . This can be followed by the reaction of the indazole with thiophene-2-sulfonyl chloride under basic conditions to introduce the thiophenesulfonamide group .

Industrial Production Methods

Industrial production methods for N-(1H-indazol-4-yl)thiophene-2-sulfonamide would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated synthesis platforms to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-4-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-(1H-indazol-4-yl)thiophene-2-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1H-indazol-4-yl)thiophene-2-sulfonamide involves its interaction with various molecular targets and pathways. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites . It can also modulate the activity of various signaling pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Key Observations :

- Positional isomerism : Sulfonamide attachment at indazole C4 (target) vs. C5 () alters electronic distribution and steric interactions.

Physicochemical Properties

Trends :

- Thiophene-substituted derivatives (e.g., 188.7–190.1°C) exhibit lower melting points than furan analogues (210.3–211.4°C), likely due to reduced crystallinity from sulfur’s larger atomic radius .

- Higher yields (80%) are achieved with thiophene substituents compared to furan (75%), suggesting better reaction compatibility .

Reactivity and Functionalization

- Regioselective bromination : C7 bromination of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide occurs efficiently with NBS, highlighting the reactivity of the indazole C7 position .

- Pd-mediated cross-coupling : Thiophene-sulfonamide derivatives undergo Suzuki-Miyaura reactions for aryl group introduction ().

Comparison :

- Thiophene-sulfonamides may exhibit different electronic effects (electron-deficient due to S atom) compared to methyl- or methoxy-substituted analogues, influencing coupling reactivity.

Biological Activity

N-(1H-indazol-4-yl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme modulation. This article provides a detailed overview of the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of an indazole moiety and a thiophene sulfonamide group. This structural configuration is believed to contribute to its diverse biological activities.

The compound primarily targets several key kinases, including:

- Checkpoint Kinase 1 (Chk1)

- Checkpoint Kinase 2 (Chk2)

- Human Serum Glucocorticoid Kinase (h-sgk)

These interactions suggest that this compound may inhibit or modulate these kinases' activities, which are crucial in cell cycle regulation and apoptosis, thereby indicating its potential use in cancer therapy.

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that derivatives of this compound can significantly inhibit the growth of HepG-2 (liver cancer) and Caco-2 (colon cancer) cell lines with low IC50 values, indicating high potency. The observed effects were dose-dependent, suggesting that higher concentrations lead to increased cytotoxicity .

Enzyme Modulation

The compound has been utilized as a probe in studies examining enzyme activity and protein-protein interactions. Its ability to modulate kinase activities positions it as a valuable tool in biochemical research aimed at understanding cellular processes and developing therapeutic agents.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other indazole-containing compounds. For instance:

| Compound | Target Kinase | IC50 Value | Biological Activity |

|---|---|---|---|

| This compound | Chk1/Chk2/h-sgk | Low (potent) | Anticancer |

| 4-(1H-indazol-4-yl)phenylamino derivatives | KDR | Moderate | Anticancer |

| 3-amino-1H-indazol-4-yl derivatives | Various | Variable | Anticancer |

This table highlights the unique position of this compound in terms of potency and specificity for its targets compared to similar compounds .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various derivatives of this compound. For instance:

- Cytotoxicity Studies : A series of synthesized compounds were evaluated for their effects on normal human cells (HFB-4) and cancer cell lines (HepG-2 and Caco-2). The results indicated significant antitumor activity with high selectivity towards cancer cells while maintaining safety profiles for normal cells .

- Mechanistic Insights : Further investigations revealed that treatment with these compounds led to cell cycle arrest at critical checkpoints (G0/G1 and G2/M), highlighting their potential to induce apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.